L-GLUTAMINE (3,4-13C2)
説明
特性
分子量 |
148.2 |
|---|---|
純度 |
98% |
製品の起源 |
United States |
Methodological Frameworks for L Glutamine 3,4 13c2 Tracing Studies
Experimental Design Considerations in Stable Isotope Tracing Studies
The design of stable isotope tracing studies is critical for obtaining meaningful and interpretable data. Key considerations include the choice of the biological system, the method of tracer delivery, and the duration of the study. These factors are interdependent and must be tailored to the specific research question.
The selection of an appropriate biological model is fundamental to the relevance and applicability of the research findings. The choice ranges from simplified in vitro systems to complex in vivo models, each offering distinct advantages and limitations.
In vitro cell culture systems are widely used to study cellular metabolism in a controlled environment. Cancer cell lines, particularly those known for their dependence on glutamine, are common models. Glioblastoma (GBM) cells, for instance, exhibit reprogrammed metabolism and are frequently studied using stable isotope tracing. nih.gov
In these studies, cells are cultured in a medium where standard glutamine is replaced with a 13C-labeled glutamine tracer. After a designated incubation period, metabolites are extracted and analyzed to determine the extent and pathways of glutamine utilization. For example, tracing studies in GBM cells have revealed that glutamine-derived carbon is used for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, and for the synthesis of other molecules like lipids. nih.govpnas.org Research has also shown that in some GBM cells, a significant portion of the glutamate (B1630785) derived from glutamine is secreted and does not enter the TCA cycle. nih.gov
Here is a table summarizing findings from a study on glioblastoma cells:
Ex vivo tissue preparations, such as precision-cut kidney slices, offer a model that preserves the tissue architecture and cellular heterogeneity, providing a bridge between in vitro and in vivo studies. diabetesjournals.org These slices can be maintained in a viable state for hours, allowing for metabolic investigations under controlled conditions. nih.gov
In studies using human precision-cut kidney slices, the tissue is incubated in a medium containing 13C-labeled glutamine. This approach has been used to characterize the pathways of glutamine metabolism in the human kidney, a process crucial for systemic acid-base balance. nih.gov Research has demonstrated that these slices are metabolically active and can be used to study the effects of various compounds on renal glutamine metabolism. nih.gov For instance, the metabolism of glutamine in these slices leads to the production of glutamate, ammonia (B1221849), alanine, and lactate (B86563). nih.gov
In vivo animal models, such as mice and rats, are indispensable for studying metabolic processes in the context of a whole, living organism. These models allow for the investigation of intercellular metabolic relationships and the influence of systemic factors. pnas.orgnih.gov
In brain studies, L-GLUTAMINE (3,4-13C2) can be infused intravenously to trace glutamine metabolism in different brain regions and cell types. physiology.org For example, nuclear magnetic resonance (NMR) spectroscopy can be used to follow the 13C label as it is incorporated into glutamate and other metabolites in the brain. nih.gov Such studies have provided insights into the glutamate-glutamine cycle between neurons and astrocytes. pnas.org Animal models have also been crucial in understanding how different routes of administration (e.g., enteral vs. parenteral) affect glutamine metabolism. physiology.org
The following table presents findings from an in vivo study in a rat model:
The method of delivering the stable isotope tracer is a critical aspect of the experimental design, influencing the interpretation of metabolic flux.
Continuous isotope infusion is a common strategy in both in vivo and some ex vivo and in vitro studies to achieve a metabolic steady state. nih.gov This involves providing the labeled substrate at a constant rate over a period of time. In animal studies, this is often done via intravenous infusion. physiology.orgphysiology.org In cell culture, perfusion systems can be used to continuously supply fresh medium containing the tracer, mimicking the constant nutrient supply experienced by cells in vivo. pnas.org
This approach allows for the determination of metabolic fluxes under conditions of isotopic steady state, where the enrichment of the tracer in various metabolites has stabilized. For example, primed, continuous infusions of L-[3,4-13C2]glutamine have been used in human studies to investigate the role of glucose in regulating glutamine metabolism. physiology.org
Tracer Delivery and Incubation Strategies
Pulse-Chase Labeling Techniques
Pulse-chase experiments are a powerful approach to study the dynamic turnover of metabolites and the flow of carbon through metabolic pathways. In this technique, cells or organisms are first exposed to a "pulse" of an isotopically labeled substrate, in this case, L-GLUTAMINE (3,4-13C2), for a defined period. This is followed by a "chase" phase, where the labeled substrate is replaced by its unlabeled counterpart. This allows researchers to track the fate of the incorporated 13C atoms as they are metabolized and distributed throughout various downstream metabolic pools.
This method is particularly well-suited to distinguish between different metabolic pathways. For instance, pulse-chase experiments using 13CO2 have been effectively used to differentiate between the mevalonate (B85504) and non-mevalonate pathways in terpene biosynthesis in plants. nih.gov By analyzing the pattern of 13C incorporation into downstream metabolites over time, researchers can elucidate the operational pathways and their relative activities. nih.gov The timing of the pulse and chase periods is critical and must be optimized based on the metabolic rates of the system under investigation.
Attainment and Verification of Isotopic Steady State
For many metabolic flux analyses, it is essential to ensure that the system has reached an isotopic steady state. This is the point at which the isotopic enrichment of intracellular metabolites remains constant over time, indicating that the rate of label incorporation is balanced by the rate of turnover. The time required to reach this state varies significantly depending on the metabolite and the specific metabolic pathway. nih.gov
For example, studies using [U-13C6]glucose have shown that glycolytic intermediates can reach isotopic steady state within minutes, while metabolites in the tricarboxylic acid (TCA) cycle may take several hours. nih.gov Similarly, with a [U-13C5]glutamine tracer, TCA cycle metabolites have been reported to reach isotopic steady state within three hours in certain cell lines. nih.gov
Verification of the isotopic steady state is typically achieved by collecting samples at multiple time points and measuring the isotopic enrichment of key metabolites. Once the enrichment levels plateau, the system is considered to be at a steady state. This is a crucial prerequisite for many metabolic modeling approaches that assume constant isotopic enrichment.
Quenching and Intracellular Metabolite Extraction Procedures
To accurately capture the metabolic state of a cell at a specific moment, it is imperative to rapidly halt all enzymatic activity, a process known as quenching. acs.org Following quenching, metabolites must be efficiently extracted for analysis.
Development of Rapid Quenching Methodologies
The primary goal of quenching is to instantly stop metabolic reactions to prevent alterations in metabolite concentrations and isotopic labeling patterns during sample processing. acs.org Ineffective quenching can lead to significant artifacts, such as continued metabolic activity or leakage of intracellular metabolites.
Several quenching methods have been developed and evaluated. For suspension cell cultures, a common challenge is the need to separate cells from the liquid medium. acs.org One effective technique involves rapid filtration followed by immediate immersion in cold (-80°C) 100% methanol (B129727). acs.orgosti.gov Another approach is to mix the cell sample with a partially frozen 30% methanol slurry. acs.orgosti.gov Studies have shown that mixing cells with a saline ice slurry is less effective, as indicated by continued isotope labeling after harvesting. acs.org The choice of quenching method can significantly impact the measured metabolite levels and must be carefully validated for the specific experimental system. For instance, adding cold acetonitrile (B52724) to cultured cells is another established method. researchgate.net
Protocols for Sequential Extraction of Polar and Nonpolar Metabolites
After quenching, metabolites are typically extracted from the cellular biomass. Given the diverse chemical properties of metabolites, extraction protocols often employ a combination of polar and nonpolar solvents to ensure comprehensive recovery. nih.gov A widely used method is a two-phase extraction using a mixture of chloroform, methanol, and water. mit.eduvanderbilt.edu This procedure separates the metabolites into a polar (aqueous) phase and a nonpolar (organic) phase.
The polar phase contains water-soluble metabolites such as amino acids (including glutamine and glutamate), organic acids, and sugar phosphates. The nonpolar phase contains lipids and other hydrophobic molecules. This separation is advantageous as it reduces the complexity of the sample for subsequent analysis and allows for the targeted investigation of different classes of metabolites. mit.edu For example, a protocol for glioblastoma cells involves the extraction of both polar metabolites and long-chain fatty acids derived from 13C-glutamine. nih.gov
Advanced Analytical Techniques for Isotopic Enrichment Measurement
The accurate measurement of isotopic enrichment in metabolites is central to all tracer studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR spectroscopy allows for the direct detection and quantification of 13C atoms at specific positions within a molecule. cibm.ch This provides detailed information on the positional isotopomers of metabolites, which can be used to deduce the activity of specific metabolic pathways. For example, by tracking the incorporation of 13C from labeled glucose into different carbon positions of glutamate and glutamine, researchers can measure the rates of the TCA cycle and the glutamate-glutamine cycle in the brain. cibm.chpnas.org
The large chemical shift dispersion of 13C NMR provides high spectral resolution, enabling the individual measurement of turnover at different carbon positions of glutamate and glutamine. cibm.ch For instance, in studies of glioblastoma cells using [1,6-13C2]glucose, the production of [4-13C]glutamate is a key indicator of TCA cycle activity. pnas.org The ratio of [4-13C]glutamate to [2-13C]glutamate can provide insights into the relative contributions of citrate (B86180) synthase and anaplerotic reactions. pnas.org
Furthermore, the analysis of 13C-13C coupling patterns in NMR spectra can reveal which carbon atoms are adjacent in a molecule, providing valuable information about the biosynthetic pathways that led to its formation. scispace.com This has been used to study the metabolism of [1,2-13C]acetate in brain tumors, where the generation of [4,5-13C] and [3,4,5-13C]glutamate and glutamine isotopomers indicates the direct oxidation of the tracer in the tumor. nih.gov
Below is a table summarizing the identified 13C-labeled NMR signals for prominent metabolites in the cytosolic extract of Phaeodactylum tricornutum. frontiersin.org
| C-atoms | Alanine | Betaine | Glucose | Glutamate | Glutamine | Glycine | Leucine |
| C1 | 178.3 | 172.01 | 93.99 | 177.3 | 175.2 | 178.3 | |
| C2 | 55.5 | 71.6 | 68.0 | 63.2 | 55.35 | 44.2 | 56.2 |
This table is based on data from a study on Phaeodactylum tricornutum and serves as an example of the type of data obtained from 13C NMR spectroscopy. frontiersin.org
13C-NMR Spectroscopy for Direct Positional Isotopic Enrichment Analysis
13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to trace metabolic pathways by analyzing the positional enrichment of 13C in various metabolites. When a s nih.govnih.govubstrate selectively enriched with 13C at specific carbon positions is introduced into a biological system, its metabolism can be followed. This met nih.govhod allows for the simultaneous resolution of carbon positions in key brain metabolites, including glutamate, glutamine, γ-aminobutyric acid (GABA), and aspartate.
nih.govnih.gov2.2.1.1.1. Principles of Direct 13C Detection (e.g., for glutamate, glutamine, GABA, aspartate carbons)
Direct 13C NMR detection offers high chemical specificity due to the wide chemical shift range of approximately 250 ppm for brain metabolites. This bro nih.govad range allows for the clear resolution of individual carbon resonances in structurally similar molecules, which can often overlap in 1H NMR spectra. For inst cambridge.organce, direct 13C spectroscopy can distinguish the C2, C3, and C4 positions of glutamate and glutamine, as well as the C2 and C3 positions of aspartate and GABA, even in in vivo studies.
The p nih.govrocess involves infusing a 13C-labeled substrate, such as [1,6-13C2]glucose or L-GLUTAMINE (3,4-13C2), and monitoring the incorporation of the 13C label into downstream metabolites over time. For exam nih.govscispace.comple, after the infusion of [1,6-13C2]glucose, the 13C label appears in various metabolites, including glutamate, glutamine, aspartate, and GABA. The spec nih.govific labeling patterns observed in these metabolites provide detailed insights into the activity of metabolic pathways like the tricarboxylic acid (TCA) cycle and the glutamate-glutamine cycle.
The c nih.govresearchgate.nethemical shifts of the carbon atoms are used to identify the specific metabolites and their carbon positions. These shifts can vary based on experimental conditions like pH and temperature, but standardized referencing allows for consistent analysis.
Tab cambridge.orgle 1: Representative 13C Chemical Shifts of Key Brain Metabolites
| Metabolite | Carbon Position | Chemical Shift (ppm) |
|---|---|---|
| Glutamate | C2 | 55.35 |
| C3 | 27.80 | |
| C4 | 34.16 | |
| C5 | 182.2 | |
| Glutamine | C2 | 55.0 |
| C3 | 26.87 | |
| C4 | 31.60 | |
| C5 | 175.5 | |
| GABA | C2 | 35.07 |
| C4 | Not provided | |
| Aspartate | C2 | Not provided |
| C3 | Not provided |
Indirect 1H-[13C] Detection for Enhanced Spectroscopic Sensitivity
While direct 13C NMR is highly specific, its sensitivity can be limited. Indirect nih.gov 1H-[13C] detection is a technique that significantly enhances sensitivity by detecting the protons attached to 13C nuclei. This met epfl.chhod leverages the higher gyromagnetic ratio of protons, resulting in a stronger signal.
The f nih.govundamental principle involves selectively observing the 1H signals that are scalar-coupled to adjacent 13C atoms. This is often achieved using spectral editing techniques. For inst nih.govance, by subtracting scans where the 13C signal is inverted from scans where it is not, the signals from protons attached to 12C are canceled out, leaving only the signals from protons bonded to 13C.
This nih.govapproach has been successfully used to follow the metabolism of 13C-labeled glucose in both rat and human brains, allowing for the time-resolved measurement of 13C incorporation into glutamate, glutamine, aspartate, and other metabolites. A signif scispace.comepfl.chicant advantage is the ability to detect low concentrations of labeled metabolites, which can be challenging with direct 13C detection. For exam epfl.chple, observing the incorporation of the label into glutamine, a direct indicator of glial metabolism, has been a notable achievement of this technique.
epfl.ch2.2.1.1.3. Application of Multiplet Analysis for Detailed Metabolic Flux Derivation
The analysis of 13C-13C spin-spin coupling patterns, or multiplets, in 13C NMR spectra provides a deeper level of metabolic information than simply measuring the total 13C enrichment at a particular carbon position. When two nih.govcambridge.org 13C atoms are adjacent in a molecule, their signals split into doublets. If a 13C cambridge.org atom is bonded to two other 13C atoms, the signal can appear as a triplet or a quartet, depending on the coupling constants.
These cambridge.org multiplets are direct indicators of the relative concentrations of different isotopomers (molecules that differ only in their isotopic composition). By quant cambridge.orgifying the areas of these multiplets over time, researchers can derive detailed metabolic flux rates. For exam nih.govnih.govple, the appearance of a doublet at the C4 position of glutamate (D34) indicates the formation of [3,4-13C2]glutamate.
This nih.govmethod, often referred to as isotopomer analysis, has been shown to provide superior information for calculating metabolic rates compared to measuring 13C content alone. The dyna nih.govmic changes in the multiplet patterns of glutamate, glutamine, GABA, and aspartate can be used to model and quantify fluxes through the TCA cycle, anaplerotic pathways, and the glutamate-glutamine cycle.
Tab nih.govtandfonline.comphysiology.orgle 2: Common Multiplets Observed in 13C NMR Spectra of Glutamate
| Carbon Position | Multiplet | Description |
|---|---|---|
| C2 | S2 | Singlet at C2 |
| D12 | Doublet from 13C at C1 and C2 | |
| D23 | Doublet from 13C at C2 and C3 | |
| C3 | S3 | Singlet at C3 |
| D23 | Doublet from 13C at C2 and C3 | |
| D34 | Doublet from 13C at C3 and C4 | |
| C4 | S4 | Singlet at C4 |
| D34 | Doublet from 13C at C3 and C4 | |
| D45 | Doublet from 13C at C4 and C5 |
Hyperpolarized 13C-NMR Spectroscopy for Dynamic Metabolic Processes
Hyperpolarized 13C-NMR spectroscopy is a cutting-edge technique that dramatically increases the signal-to-noise ratio of 13C NMR, enabling the real-time tracking of metabolic processes in vivo. This method provides a snapshot of dynamic metabolic fluxes that are too fast to be captured by conventional 13C NMR.
Principles of Dynamic Nuclear Polarization (DNP) and Signal Enhancement
The core of this technique is Dynamic Nuclear Polarization (DNP). DNP is a process that transfers the high polarization of electron spins to nuclear spins, in this case, 13C. This is achieved by doping a 13C-labeled substrate, such as L-GLUTAMINE (3,4-13C2), with a stable radical and then irradiating the sample with microwaves at low temperatures (around 1 K) in a strong magnetic field.
This process can enhance the 13C polarization by several orders of magnitude, leading to a signal enhancement of over 10,000-fold in the subsequent NMR experiment. The hyperpolarized substrate is then rapidly dissolved and injected, allowing for the in vivo detection of the substrate and its metabolic products in real-time.
In Vivo Applications in Animal Models for Real-time Metabolic Flux (e.g., glutamine to glutamate conversion)
Hyperpolarized 13C-NMR has been applied in animal models to investigate real-time metabolic fluxes, such as the conversion of glutamine to glutamate. By injecting hyperpolarized L-[1-13C]glutamine or other labeled glutamine isotopomers, researchers can directly observe the production of hyperpolarized [1-13C]glutamate and other downstream metabolites.
These studies provide unprecedented temporal resolution, allowing for the measurement of rapid enzymatic conversions. For instance, the real-time observation of glutamine conversion to glutamate provides direct insights into the activity of glutaminase (B10826351) and the glutamate-glutamine cycle. This has significant implications for studying normal brain function and the metabolic alterations that occur in neurological disorders.
Specialized Labeling Strategies for Hyperpolarized L-Glutamine Probes (e.g., [5-13C,4,4-2H2,5-15N]-L-glutamine)
To enhance the utility of L-glutamine as a probe in hyperpolarized magnetic resonance imaging (MRI), specialized isotopic labeling strategies have been developed. pnas.orgnih.gov These strategies aim to overcome the limitations of singly labeled glutamine, such as rapid signal decay and spectral overlap with its metabolic products. pnas.org A key example is the development of triply labeled glutamine, [5-13C,4,4-2H2,5-15N]-L-glutamine . pnas.orgnih.govismrm.orgpnas.org
The rationale behind this multi-isotope labeling approach is to improve the nuclear magnetic resonance (NMR) properties of the glutamine molecule. pnas.org Specifically:
¹³C at the C5 position allows for the direct detection of glutamine and its conversion to glutamate. pnas.org
Deuterium (B1214612) (²H) at the C4 position increases the T1 relaxation time, which is the time constant for the decay of the hyperpolarized signal. pnas.org This is achieved by reducing long-range dipolar relaxation. pnas.org
¹⁵N at the amide nitrogen mitigates the quadrupolar relaxation effects caused by the naturally abundant ¹⁴N isotope. This leads to a longer T2 relaxation time, increased polarization, and improved signal-to-noise ratio (SNR). pnas.orgismrm.org
The combination of these isotopic substitutions results in a probe with significantly improved characteristics for in vivo metabolic imaging. pnas.orgismrm.org Studies have shown that this triple-labeling strategy, particularly when dissolved in D₂O, provides a substantial enhancement in both T1 and T2 relaxation times compared to singly labeled glutamine. ismrm.org This allows for a clearer and more sustained signal, enabling researchers to better visualize and quantify metabolic fluxes in real-time. pnas.orgismrm.orgpnas.org For instance, this probe has been successfully used to measure glutaminase activity in vivo and to assess the on-target effects of metabolic enzyme inhibitors in pancreatic cancer models. pnas.orgnih.govpnas.org
Table 1: Comparison of Relaxation Times for Different L-Glutamine Isotopologues at 14.1 T
| Isotopologue | T1 Relaxation Time (s) | T2 Relaxation Time (s) |
|---|---|---|
| [5-¹³C]-L-Glutamine | 10.8 ± 0.55 | 0.474 ± 0.029 |
| [5-¹³C,5-¹⁵N]-L-Glutamine | 10.9 ± 0.5 | 4.82 ± 0.23 |
| [5-¹³C,4-²H₂]-L-Glutamine | 12.74 ± 0.69 | 0.521 ± 0.048 |
| [5-¹³C,4,4-²H₂,5-¹⁵N]-L-Glutamine | 12.74 ± 0.69 | 7.28 ± 0.48 |
| [5-¹³C,4,4-²H₂,5-¹⁵N]-L-Glutamine in D₂O | 15.58 ± 0.7 | 12.23 ± 0.36 |
Data sourced from Eskandari et al. (2022) ismrm.org
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry (MS) is a cornerstone technique for metabolomic studies, offering high sensitivity and specificity for the detection and quantification of metabolites. In the context of L-glutamine tracing, MS-based approaches are instrumental in elucidating the metabolic fate of the isotopically labeled glutamine.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used platform for the analysis of small molecule metabolites. plos.org It is particularly well-suited for separating and identifying volatile and thermally stable compounds. frontiersin.org In glutamine tracing studies, GC-MS is employed to profile the labeled metabolites that are produced through various metabolic pathways. nih.gov
A critical step in the GC-MS analysis of many biological molecules, including amino acids and their derivatives, is derivatization. thermofisher.com This chemical modification process is necessary because these compounds are often polar and non-volatile, making them unsuitable for direct GC analysis. thermofisher.com Derivatization replaces active hydrogens on functional groups like hydroxyl (-OH), amine (-NH2), and carboxyl (-COOH) with nonpolar moieties, thereby increasing their volatility and thermal stability.
Several derivatization reagents are commonly used for amino acid analysis. Silylation is a frequent choice, with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) being popular. thermofisher.comwvu.edu MTBSTFA is known to form tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to trimethylsilyl (B98337) (TMS) derivatives formed by reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another approach involves the use of alkyl chloroformates, such as propyl chloroformate, which can directly derivatize amino acids in aqueous solutions. springernature.com
The optimization of derivatization conditions, including the choice of solvent, reaction temperature, and time, is crucial for achieving maximum reaction yield and producing a single, stable derivative for each analyte. wvu.edu For example, a study using MTBSTFA found that heating the sample at 100°C for 4 hours in the presence of acetonitrile resulted in effective derivatization of a mixture of L-amino acids.
Following separation by gas chromatography, the derivatized metabolites enter the mass spectrometer for ionization and detection. Two common ionization techniques used in GC-MS are electron impact (EI) ionization and chemical ionization (CI). azom.comjordilabs.com
Electron Impact (EI) Ionization is a "hard" ionization technique that bombards the analyte molecules with high-energy electrons (typically 70 eV). azom.comjordilabs.com This results in extensive fragmentation of the molecule, producing a characteristic mass spectrum that serves as a "fingerprint" for identification by comparison to spectral libraries like the NIST Mass Spectral Library. plos.orgfrontiersin.org While EI is excellent for structural elucidation and compound identification, the molecular ion (the ion of the intact molecule) may be weak or absent in the spectrum. azom.comjordilabs.com
Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (such as methane (B114726) or ammonia) to ionize the analyte molecules through chemical reactions. azom.comjordilabs.comcapes.gov.br This process imparts less energy to the analyte, resulting in significantly less fragmentation and a more prominent molecular ion or a related adduct ion (e.g., [M+H]⁺ or [M+NH₄]⁺). capes.gov.brresearchgate.net The enhanced molecular ion abundance in CI mode increases confidence in the identification of the compound and is particularly useful for quantifying metabolites, especially when dealing with complex biological mixtures where co-eluting peaks can be an issue. azom.comresearchgate.net For instance, using ammonia as the reagent gas in CI has been shown to produce strong [MH]⁺ ions for amino acids with minimal fragmentation, leading to high sensitivity and specificity. capes.gov.brresearchgate.net
The choice between EI and CI depends on the specific goals of the analysis. EI is often preferred for initial identification due to the availability of extensive spectral libraries, while CI is advantageous for quantitative studies and for confirming the molecular weight of unknown compounds. azom.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Metabolomes
For the analysis of complex biological samples, liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem mass spectrometry configuration (LC-MS/MS), has emerged as a powerful and sensitive analytical technique. mdpi.comresearchgate.net It is especially well-suited for the analysis of polar and thermally labile compounds that are not amenable to GC-MS. mdpi.com In the context of glutamine metabolism, LC-MS/MS is used to separate, identify, and quantify a wide range of metabolites, including those involved in the tricarboxylic acid (TCA) cycle and other interconnected pathways. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) adds a layer of specificity and sensitivity to the analysis. mdpi.com In a typical LC-MS/MS experiment, the first mass spectrometer (Q1) selects a specific precursor ion (e.g., the molecular ion of a glutamine-derived metabolite). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by a second mass spectrometer (Q3). This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the accurate quantification of target metabolites even in complex matrices like plasma or cell extracts. nih.govnih.govresearchgate.net
This targeted approach is crucial for accurately tracing the flow of the ¹³C label from glutamine into downstream metabolites. bohrium.com For example, an LC-MS/MS method was developed to quantify 13 metabolites involved in glutaminolysis in human plasma, demonstrating the technique's ability to reveal subtle metabolic alterations. nih.gov However, it is important to be aware of potential analytical artifacts. For instance, glutamine and glutamate can cyclize to form pyroglutamic acid in the electrospray ionization (ESI) source of the mass spectrometer, which can lead to inaccurate quantification if not properly addressed through chromatographic separation and the use of isotopic internal standards. nih.govnih.govacs.org
Table 2: Example MRM Transitions for Glutamine-Related Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Derivatized Glutamine | 275.3 | 172.1 |
| [¹³C₅]Glutamate | 151.1 | 106.0 |
Data sourced from Du et al. (2014) researchgate.net and Eskandari et al. (2022) pnas.org
The development of robust and validated LC-MS/MS methods is essential for obtaining reliable quantitative data in glutamine tracing studies. mdpi.comnih.govresearchgate.net These methods typically involve careful optimization of chromatographic conditions to achieve good separation of isomers and optimization of MS parameters to maximize sensitivity and specificity. nih.govnih.gov
High-Resolution Mass Spectrometry for Multi-Element Isotopologue Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for stable isotope tracing studies. mdpi.com Its high resolving power enables the differentiation of mass isotopologues, which are molecules that differ only in the number of isotopic labels they contain. escholarship.org This capability is critical for accurately tracking the incorporation of ¹³C from L-GLUTAMINE (3,4-¹³C2) into downstream metabolites.
In the context of L-GLUTAMINE (3,4-¹³C2) tracing, HRMS, often coupled with liquid chromatography (LC) or gas chromatography (GC), can separate and identify various metabolites and their labeled forms. nih.gov For instance, when L-GLUTAMINE (3,4-¹³C2) enters the TCA cycle via glutaminolysis, it is first converted to glutamate and then to α-ketoglutarate, retaining the ¹³C labels. As α-ketoglutarate is metabolized through the TCA cycle, the ¹³C atoms are incorporated into other intermediates such as succinate (B1194679), fumarate, malate (B86768), and oxaloacetate. pnas.org
A key advantage of HRMS is its ability to perform isotopologue distribution analysis (IDA). By measuring the relative abundance of each mass isotopologue of a particular metabolite, researchers can quantify the contribution of the labeled glutamine to that metabolite's pool. acs.org For example, the detection of a metabolite with two additional mass units (M+2) would indicate the incorporation of the two ¹³C atoms from the tracer.
Recent advancements in HRMS technology, such as Orbitrap-based mass spectrometers, provide the necessary resolution to distinguish between different isotopologues, even those with very small mass differences. escholarship.orgnih.gov This is particularly important in multi-element isotope tracing studies where, for example, both ¹³C and ¹⁵N labels might be used simultaneously. nih.gov The high mass accuracy of these instruments ensures confident identification of metabolites and their isotopologues.
Table 1: Illustrative HRMS Data for Metabolite Isotopologues from L-GLUTAMINE (3,4-13C2) Tracing
| Metabolite | Isotopologue | Expected Mass Shift | Relative Abundance (%) |
| Glutamate | M+2 | +2.0067 | 85 |
| α-Ketoglutarate | M+2 | +2.0067 | 70 |
| Malate | M+2 | +2.0067 | 45 |
| Aspartate | M+2 | +2.0067 | 30 |
This table presents hypothetical data to illustrate the type of information obtained from HRMS analysis in a tracing study with L-GLUTAMINE (3,4-¹³C2). Actual abundances will vary based on experimental conditions.
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Content
The principle of IRMS involves the complete combustion of the sample to a simple gas (e.g., CO₂ for carbon analysis). This gas is then ionized, and the ions are separated based on their mass-to-charge ratio, allowing for a precise measurement of the isotopic ratio (e.g., ¹³C/¹²C). fujifilm.com The results are typically expressed in "delta" notation (δ¹³C), which represents the deviation of the sample's isotope ratio from that of an international standard.
Table 2: Example IRMS Data for Bulk ¹³C Enrichment
| Sample | δ¹³C (‰ vs. PDB) |
| Control Cells | -25.0 |
| Cells treated with L-GLUTAMINE (3,4-13C2) | +50.0 |
This table shows hypothetical IRMS data demonstrating the significant increase in bulk ¹³C content in cells cultured with the labeled glutamine. PDB refers to the Pee Dee Belemnite standard.
Multi-Isotope Imaging Mass Spectrometry (MIMS) for Spatial Metabolomics
Multi-Isotope Imaging Mass Spectrometry (MIMS) is a cutting-edge technique that combines high-resolution mass spectrometry with microscopy to visualize the spatial distribution of isotopic labels within tissues and even single cells. nih.gov This provides a unique advantage over traditional mass spectrometry techniques that analyze bulk tissue or cell extracts, as it allows for the study of metabolic heterogeneity within a sample. mdpi.com
MIMS operates by scanning a focused ion beam across a sample, generating secondary ions that are then analyzed by a mass spectrometer. By tuning the spectrometer to detect specific ions, such as ¹²C⁻ and ¹³C⁻, MIMS can create images that map the ratio of these isotopes with subcellular resolution. chemie-brunschwig.ch When combined with tracers like L-GLUTAMINE (3,4-¹³C2), MIMS can reveal which cells or subcellular compartments are actively metabolizing the labeled substrate. nih.gov
This technology has been particularly insightful in cancer research, where it has been used to demonstrate metabolic heterogeneity within tumors. nih.gov For example, MIMS can show that some cancer cells within a tumor may rely more heavily on glutamine metabolism than others, information that is lost in bulk analysis. nih.gov By simultaneously imaging multiple isotopes (e.g., ¹³C from glutamine and ¹⁵N from another labeled nutrient), MIMS can provide a detailed picture of how different metabolic pathways are spatially organized and coordinated within a complex biological system. mdpi.comnih.gov
Applications of L Glutamine 3,4 13c2 in Fundamental Metabolic Research
Elucidation of Tricarboxylic Acid (TCA) Cycle Fluxes
The TCA cycle is a central hub of cellular metabolism, responsible for generating energy and providing precursors for biosynthesis. Isotope-assisted metabolic flux analysis using ¹³C-labeled glutamine is a powerful method to quantify the flow of metabolites through this cycle. creative-proteomics.comresearchgate.net By supplying cells with a labeled substrate, researchers can measure the rate of ¹³C incorporation into downstream intermediates, thereby mapping the activity of specific pathways. researchgate.net
Analysis of Oxidative Phosphorylation Pathways and Intermediate Labeling (e.g., M+4 TCA intermediates from [U-¹³C₅]glutamine)
In the canonical, oxidative (forward) direction of the TCA cycle, glutamine is first converted to glutamate (B1630785), which is then deaminated to form α-ketoglutarate. jci.orgembopress.org When cells are cultured with [U-¹³C₅]glutamine, the resulting α-ketoglutarate contains five ¹³C atoms (M+5). As this M+5 α-ketoglutarate is oxidized in the TCA cycle, it loses one labeled carbon as CO₂ at the isocitrate dehydrogenase or α-ketoglutarate dehydrogenase step, leading to the formation of TCA cycle intermediates such as succinate (B1194679), fumarate, and malate (B86768) that are labeled with four ¹³C atoms (M+4). nih.govmdpi.comresearchgate.net The detection of these M+4 isotopologues confirms the oxidative metabolism of glutamine to fuel the TCA cycle. cam.ac.uk This process is crucial for generating reducing equivalents (NADH and FADH₂) that are subsequently used by the electron transport chain to drive ATP synthesis via oxidative phosphorylation (OXPHOS). jci.orgnih.gov Studies have shown that in many cell types, particularly during periods of high proliferation or when glucose is scarce, glutamine oxidation is a major contributor to maintaining the pool of TCA cycle intermediates and supporting cellular energy production. jci.orgnih.gov
Quantification of Reductive Carboxylation Fluxes (e.g., M+5 citrate (B86180) from [U-¹³C₅]glutamine)
Under certain conditions, such as hypoxia or mitochondrial dysfunction, the TCA cycle can operate in a reductive direction. jci.org In this pathway, glutamine-derived α-ketoglutarate is not oxidized but is instead reductively carboxylated by isocitrate dehydrogenase (IDH) to form isocitrate, which is then isomerized to citrate. pnas.orgnih.gov When using [U-¹³C₅]glutamine as a tracer, this reductive flux results in the formation of citrate labeled with five ¹³C atoms (M+5). mdpi.comnih.gov This M+5 citrate isotopologue is a key indicator of reductive carboxylation, a pathway that is particularly important for providing citrate for fatty acid synthesis when the traditional glucose-to-citrate route is impaired. nih.govnih.gov The ratio of M+5 to M+4 citrate can thus be used to assess the relative activity of reductive versus oxidative glutamine metabolism. pnas.org
Investigation of Glutaminolysis and Anaplerosis
Glutaminolysis, the catabolism of glutamine, serves as a critical anaplerotic pathway, meaning it replenishes the pool of TCA cycle intermediates that are consumed for biosynthetic processes. jci.orgpnas.org This function is vital for maintaining cellular homeostasis and supporting rapid cell growth.
Characterization of Glutamine Contribution to Alpha-Ketoglutarate Pool
Glutamine is a primary source of α-ketoglutarate (α-KG) for the TCA cycle. embopress.orgnih.gov The metabolic journey begins with the conversion of glutamine to glutamate, a reaction catalyzed by the enzyme glutaminase (B10826351) (GLS). nih.gov Subsequently, glutamate is converted to α-KG through one of two main reactions: oxidative deamination by glutamate dehydrogenase (GDH) or transamination by various aminotransferases. jci.org The use of ¹³C-labeled glutamine allows researchers to directly trace the flow of carbon from glutamine into the α-KG pool. For instance, feeding cells [U-¹³C₅]glutamine leads to the rapid appearance of M+5 labeled glutamate and M+5 labeled α-KG, confirming that glutamine is the direct precursor. mdpi.comcam.ac.uk The relative activity of GDH versus transaminases in producing α-KG can vary depending on the cell type and metabolic state. nih.govresearchgate.net
Assessment of Anaplerotic Input into the TCA Cycle (e.g., via pyruvate (B1213749) carboxylase activity)
Anaplerosis is essential for TCA cycle function, especially in proliferating cells where intermediates are constantly withdrawn for the synthesis of lipids, nucleotides, and proteins. pnas.org Glutamine is a major anaplerotic substrate in many cell types. nih.govoup.com Isotope tracing experiments can quantify this contribution. For example, the appearance of M+4 labeled malate from [U-¹³C₅]glutamine demonstrates the replenishment of the four-carbon intermediate pool by glutamine. pnas.org
In some contexts, cells can switch their primary anaplerotic source. For instance, when glutamine-dependent anaplerosis is inhibited, some cells compensate by increasing glucose-dependent anaplerosis via the enzyme pyruvate carboxylase (PC). nih.govpnas.org PC carboxylates pyruvate to form oxaloacetate, directly feeding into the TCA cycle. This shift can be monitored using specific tracers. For example, using [3,4-¹³C₂]glucose, which is metabolized to [1-¹³C]pyruvate, allows researchers to track PC activity, as the labeled carbon is retained in oxaloacetate. pnas.org Conversely, experiments using [3-¹³C]glutamine can be combined with [1,6-¹³C₂]glucose to dissect the relative contributions of glutamine and glucose to the oxaloacetate pool. In this scenario, glutamine-derived oxaloacetate will be labeled at C-2 and C-3, while glucose-derived acetyl-CoA is labeled at C-2. The condensation of these molecules produces [3,4-¹³C₂]glutamate, indicating that 45% of the oxaloacetate pool used for citrate synthesis was labeled at C-2, and thus glutamine was the predominant anaplerotic source. nih.govpnas.org
Research into Associated Biosynthetic Pathways
The carbon backbones supplied by glutamine to the TCA cycle are not only used for energy production but are also shunted into various biosynthetic pathways. Citrate produced from glutamine via reductive carboxylation can be exported to the cytosol and cleaved to produce acetyl-CoA, a primary building block for the synthesis of fatty acids. nih.govpnas.org The use of tracers like [U-¹³C₅]glutamine or [5-¹³C]glutamine can quantify the contribution of glutamine to the lipid pool. nih.gov Furthermore, TCA cycle intermediates derived from glutamine, such as oxaloacetate, can be converted to aspartate, which is a precursor for the synthesis of other amino acids and nucleotides. pnas.orgnih.gov By tracking the ¹³C label from glutamine into these downstream biomolecules, researchers can map the full metabolic fate of glutamine and understand how it supports cellular growth and proliferation. nih.govpnas.org
Data Tables
Table 1: Key ¹³C Isotopologues from Labeled Glutamine and Their Metabolic Significance
| Tracer Administered | Observed Labeled Metabolite (Isotopologue) | Metabolic Pathway Indicated | Reference |
| [U-¹³C₅]glutamine | α-ketoglutarate (M+5) | Direct entry of glutamine into the TCA cycle via glutaminolysis. | mdpi.com |
| [U-¹³C₅]glutamine | Malate, Succinate, Fumarate (M+4) | Oxidative (forward) TCA cycle flux. | nih.govnih.gov |
| [U-¹³C₅]glutamine | Citrate (M+5) | Reductive carboxylation of α-ketoglutarate. | mdpi.comnih.gov |
| [1-¹³C]glutamine | Citrate (M+1) | Reductive carboxylation (C1 is lost in oxidative cycle). | nih.govnih.gov |
| [3-¹³C]glutamine + [1,6-¹³C₂]glucose | [3,4-¹³C₂]glutamate | Condensation of glutamine-derived oxaloacetate with glucose-derived acetyl-CoA, quantifying anaplerotic flux. | nih.govpnas.org |
Tracing De Novo Lipid Synthesis (e.g., through glutamine-derived acetyl-CoA)
While glucose is often considered the primary carbon source for the synthesis of new fatty acids (de novo lipogenesis), glutamine can also make a significant contribution, particularly in rapidly proliferating cells. L-GLUTAMINE (3,4-13C2) is instrumental in quantifying this contribution. The metabolic journey of the 13C labels from this tracer can be followed as glutamine is converted to glutamate and then to α-ketoglutarate, a key intermediate in the Tricarboxylic Acid (TCA) cycle. Through a process known as reductive carboxylation, which is prominent in some cancer cells, α-ketoglutarate can be converted to citrate. Citrate is then exported from the mitochondria to the cytosol, where it is cleaved to generate acetyl-CoA, the fundamental building block for fatty acid synthesis.
Studies using L-GLUTAMINE (3,4-13C2) have demonstrated that the 13C labels appear in the fatty acid chains, providing direct evidence of glutamine's role as a carbon source for lipids. For instance, in certain breast cancer cell lines, the enrichment of 13C in citrate derived from labeled glutamine supports the occurrence of reductive carboxylation. aacrjournals.org By analyzing the isotopologue distribution in palmitate, the primary product of de novo fatty acid synthesis, researchers can calculate the total contribution of glutamine to the lipogenic acetyl-CoA pool. aacrjournals.org
Analysis of Nucleotide and Amino Acid Synthesis (e.g., nitrogen donation, glutathione (B108866) synthesis)
Glutamine is a primary nitrogen donor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. drugbank.com It also serves as a precursor for the synthesis of other non-essential amino acids and the antioxidant tripeptide, glutathione. nih.govnih.gov L-GLUTAMINE (3,4-13C2), often used in conjunction with 15N-labeled glutamine, allows for the simultaneous tracing of both the carbon skeleton and nitrogen atoms.
The carbon backbone of glutamine, tracked by the 13C labels, is incorporated into aspartate, a crucial precursor for nucleotide synthesis. nih.gov Furthermore, the glutamate derived from glutamine is a direct component of glutathione. By measuring the 13C enrichment in the glutamate moiety of glutathione, the contribution of glutamine to the synthesis of this vital antioxidant can be quantified. nih.gov Studies in B-cells have shown that glutamine, rather than glucose, is the main precursor for glutathione synthesis, highlighting its critical role in maintaining redox homeostasis. nih.gov Research in neuronal models has also utilized 13C-labeled glutamine to trace its path into glutathione, revealing disruptions in this pathway in models of neurodegeneration. acs.orgnih.gov
Quantification of Gluconeogenesis from Glutamine-Derived Carbons
Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is essential for maintaining blood glucose levels during fasting. Glutamine is a key gluconeogenic substrate, particularly in the kidneys and liver. Studies using L-GLUTAMINE (3,4-13C2) have enabled the quantification of glutamine's contribution to glucose production. Following the administration of this tracer, the appearance of 13C in plasma glucose provides a direct measure of the conversion of glutamine's carbon skeleton into glucose. physiology.org One study reported that approximately 34% of an intravenously infused [3,4-13C2]glutamine tracer was recovered as CO2, indicating its significant oxidation, while a portion is directed towards gluconeogenesis. physiology.org
Studies on Metabolic Compartmentation and Interplay
Metabolism is often compartmentalized within different cell types in an organ or even within different organelles of a single cell. L-GLUTAMINE (3,4-13C2) is a valuable tool for dissecting these complex metabolic interactions.
Dissection of Neuronal-Glial Metabolic Interactions (e.g., within the Glutamate-Glutamine Cycle in Brain)
In the brain, a metabolic partnership exists between neurons and astrocytes (a type of glial cell), which is centered around the glutamate-glutamine cycle. frontiersin.orgnih.gov Glutamate, the primary excitatory neurotransmitter, is released by neurons and subsequently taken up by astrocytes. nih.gov In astrocytes, glutamate is converted to glutamine, which is then transported back to neurons to be reconverted into glutamate, thus completing the cycle. frontiersin.orgfrontiersin.org
The use of 13C-labeled substrates, including L-GLUTAMINE (3,4-13C2), has been fundamental to quantifying the fluxes through this cycle. When L-GLUTAMINE (3,4-13C2) is introduced, the 13C labels can be tracked as they are incorporated into glutamate within neurons. nih.gov This allows researchers to measure the rate of the glutamate-glutamine cycle, which is tightly coupled to neuronal activity and brain energy metabolism. frontiersin.orgnih.gov Studies have shown that this cycle is a major metabolic pathway in the brain. frontiersin.org Disruptions in this cycle have been implicated in various neurological disorders, and tracers like L-GLUTAMINE (3,4-13C2) are crucial for investigating these pathological changes. ahajournals.orgahajournals.org
Examination of Compartmental Fluxes in Specific Organ Models (e.g., renal glutamine metabolism in precision-cut slices)
Precision-cut tissue slices provide an ex vivo model system that preserves the architecture and cellular heterogeneity of an organ, making them ideal for studying metabolic compartmentation. The use of L-GLUTAMINE (3,4-13C2) in models like human precision-cut kidney slices has provided detailed insights into renal glutamine metabolism. nih.govnih.gov The kidney plays a vital role in processing glutamine for ammonia (B1221849) production (ammoniagenesis), which is crucial for maintaining systemic acid-base balance. nih.gov
In studies using precision-cut kidney slices incubated with [3-13C]glutamine (a related tracer), researchers were able to track the conversion of glutamine to glutamate, alanine, and lactate (B86563) by measuring the 13C enrichment in these products via NMR spectroscopy. nih.govnih.gov This approach allows for the quantification of metabolic fluxes through key renal pathways, such as the activity of glutamate dehydrogenase. nih.gov These studies demonstrated the metabolic viability of the slice model and its suitability for investigating the effects of drugs or pathological conditions on renal glutamine handling. nih.govnih.gov
Characterization of Metabolic Reprogramming in Disease Models (e.g., cancer cell metabolism)
Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. One of the hallmarks of this reprogramming is an increased dependence on glutamine, a phenomenon termed "glutamine addiction". nih.gov L-GLUTAMINE (3,4-13C2) has been extensively used to probe the altered glutamine metabolism in various cancer models.
In glioblastoma cells, for example, studies combining [3-13C]glutamine and [1,6-13C2]glucose revealed that glutamine is a major anaplerotic substrate, meaning it replenishes TCA cycle intermediates. nih.govpnas.org The detection of [3,4-13C2]glutamate confirmed the entry of glutamine-derived carbons into the TCA cycle. pnas.org These studies have shown that in some cancer cells, a significant portion of glutamine is not fully oxidized but is instead converted to lactate, a process that can generate NADPH, a crucial reducing equivalent for biosynthesis and antioxidant defense. nih.govpnas.org Furthermore, tracing studies have uncovered the role of glutamine in contributing to the synthesis of lipids necessary for building new cell membranes in cancer cells. nih.gov By quantifying these metabolic fluxes, researchers can identify potential therapeutic targets within the reprogrammed metabolic networks of cancer cells.
| Research Area | Key Finding with L-GLUTAMINE (3,4-13C2) or related tracers | Model System | Reference |
| De Novo Lipogenesis | Quantification of glutamine's contribution to the lipogenic acetyl-CoA pool via reductive carboxylation. | Breast Cancer Cells | aacrjournals.org |
| Glutathione Synthesis | Glutamine is a more significant precursor for glutathione synthesis than glucose. | B-Cells | nih.gov |
| Gluconeogenesis | A significant fraction of infused glutamine is oxidized, with a portion converted to plasma glucose. | Humans | physiology.org |
| Neuronal-Glial Interactions | Measurement of the glutamate-glutamine cycle flux, a major metabolic pathway coupled to brain energy use. | In vivo Brain | frontiersin.orgnih.govnih.gov |
| Renal Metabolism | Quantification of glutamine conversion to glutamate, alanine, and lactate in a model preserving organ architecture. | Human Kidney Slices | nih.govnih.gov |
| Cancer Metabolism | Glutamine serves as a major anaplerotic substrate and contributes to lactate and NADPH production. | Glioblastoma Cells | nih.govpnas.org |
Investigating Glutamine Dependency and Altered Metabolic Pathways in Proliferating Cells
Many rapidly proliferating cells, including various types of cancer cells, exhibit a heightened dependence on glutamine, a phenomenon often termed "glutamine addiction." youtube.com This amino acid serves not only as a building block for proteins and nucleotides but also as a key anaplerotic substrate to replenish the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.govnih.gov The use of stable isotope tracers like L-Glutamine (3,4-13C2) is essential for dissecting these metabolic shifts, as simply measuring metabolite levels can be misleading; an accumulation of a metabolite could indicate either increased production or decreased consumption. eurisotop.com
Isotope tracing studies have revealed that in many cancer cells, glutamine is a major source of carbon for the TCA cycle, supporting the energy and biosynthetic requirements of continuous growth. nih.gov For instance, in glioblastoma cells, glutamine metabolism has been shown to be a significant contributor to anaplerosis. nih.gov Research has also highlighted that under certain conditions, such as hypoxia or mitochondrial dysfunction, glutamine can become the primary source for the synthesis of fatty acids through a process called reductive carboxylation. nih.gov
The reliance on glutamine is not limited to cancer cells. Activated immune cells, such as CD8+ T cells, also demonstrate a high demand for glutamine to fuel their expansion and function. nih.gov Studies using ¹³C-labeled glutamine have shown that it is a major fuel source for the TCA cycle in these cells, particularly during the early stages of an immune response. nih.gov
Table 1: Research Findings on Glutamine Metabolism in Proliferating Cells
| Cell Type | Key Finding | Reference |
|---|---|---|
| Glioblastoma Cells | Glutamine metabolism supports anaplerosis and fatty acid synthesis. | nih.gov |
| CD8+ T Cells | Glutamine is a major fuel for the TCA cycle and is crucial for proliferation. | nih.gov |
| Various Cancer Cells | Exhibit "glutamine addiction," using it for energy and biosynthesis. | youtube.com |
| Cancer Cells (Hypoxic) | Glutamine is a major source for lipogenic acetyl-CoA via reductive carboxylation. | nih.gov |
Role of Glutamine Metabolism in Regulation of NADPH Production and Cellular Redox Balance
Beyond its role in energy and biosynthesis, glutamine metabolism is intrinsically linked to the maintenance of cellular redox homeostasis, primarily through the production of NADPH. nih.gov NADPH is a critical reducing equivalent, essential for counteracting oxidative stress by regenerating the antioxidant glutathione and for supporting reductive biosynthesis, such as the synthesis of fatty acids and nucleotides.
One of the key pathways for NADPH production from glutamine involves the conversion of malate to pyruvate by malic enzyme. nih.govnih.gov Tracing studies with ¹³C-labeled glutamine can elucidate the flux through this pathway. For example, in proliferating glioblastoma cells, the metabolism of glutamine has been demonstrated to support NADPH production, which is necessary for fatty acid synthesis. nih.gov Glutamine-derived glutamate is also a direct precursor for the synthesis of glutathione, the most abundant antioxidant in cells, further underscoring its importance in redox balance. nih.gov
The ability to trace the fate of glutamine's carbon skeleton provides researchers with a dynamic view of how cells adapt their metabolic networks to meet the demands of proliferation and to cope with oxidative stress. The insights gained from using tracers like L-Glutamine (3,4-13C2) are crucial for understanding disease states and for identifying potential therapeutic targets in glutamine-dependent cells.
Table 2: Research Findings on Glutamine's Role in NADPH Production and Redox Balance
| Metabolic Process | Key Finding | Reference |
|---|---|---|
| NADPH Production | Glutamine metabolism, via malic enzyme, is a source of NADPH for fatty acid synthesis in proliferating glioblastoma cells. | nih.gov |
| Glutathione Synthesis | Glutamine-derived glutamate is a precursor for the synthesis of the antioxidant glutathione, crucial for redox balance. | nih.gov |
| Redox Control | The conversion of glutamine contributes to the generation of substrates for oxidation and enables redox control through NADPH production. | nih.gov |
Advanced Data Analysis and Computational Modeling for L Glutamine 3,4 13c2 Tracing
Mass Isotopomer Distribution (MID) Analysis
Mass Isotopomer Distribution (MID) analysis is a foundational technique in ¹³C tracer studies. It involves measuring the relative abundances of different mass isotopomers of a metabolite using mass spectrometry. A mass isotopomer is a molecule with a specific number of heavy isotopes (e.g., ¹³C), and the MID provides a fingerprint of the labeling pattern. vanderbilt.edunih.gov For instance, in a molecule with three carbons, there can be four mass isotopomers (M+0, M+1, M+2, M+3), each with a distinct molecular weight. nih.gov
Several computational methods have been developed for this purpose:
Matrix-based Correction: This approach uses a correction matrix derived from the elemental composition of the metabolite and the known natural abundances of its constituent isotopes. semanticscholar.org This method can be generalized for any metabolite and tracer combination. semanticscholar.org
Algorithmic Approaches: Software tools like IsoCorrectoR and PolyMID have been developed to automate the correction process, accounting for the chemical formula of the metabolite and the isotopic purity of the tracer. uni-regensburg.desemanticscholar.org These tools can handle both low and high-resolution mass spectrometry data. semanticscholar.org
2D-Deconvolution for Tandem MS: For data from tandem mass spectrometry (MS/MS), a 2D-deconvolution algorithm can be used to correct for natural isotope abundances in both the parent and daughter fragments in a single step. frontiersin.org
The workflow for a typical ¹³C isotope labeling experiment involves growing cells with a ¹³C labeled substrate, analyzing samples via mass spectrometry, processing the spectral data to obtain MIDs, and then correcting these MIDs for natural abundance to generate data suitable for quantitative analysis. nih.gov
The corrected MIDs of metabolites downstream of L-Glutamine (3,4-¹³C₂) provide qualitative and quantitative information about the activity of various metabolic pathways. By tracing the flow of the ¹³C labels, researchers can deduce the relative contributions of different pathways to the production of a particular metabolite.
For example, when using L-Glutamine (3,4-¹³C₂), the resulting labeling pattern in tricarboxylic acid (TCA) cycle intermediates can reveal the activity of glutaminolysis. In glioblastoma cells, the use of [3,4-¹³C₂]glutamate resulted in the formation of [3,4-¹³C₂]glutamate, indicating that a significant portion of the oxaloacetate pool used for citrate (B86180) synthesis was labeled at the C-2 position. pnas.org This specific labeling pattern provides direct evidence for the anaplerotic entry of glutamine-derived carbon into the TCA cycle. pnas.org
The interpretation of these patterns can be complex, as the labeling of a metabolite is influenced by multiple factors, including:
Metabolite pool sizes: Larger metabolite pools will take longer to become enriched with the isotopic label. nih.gov
Exchange fluxes: Rapid exchange between intracellular and extracellular pools can lead to quickly labeled metabolites even if the net flux is small. nih.gov
Metabolic and isotopic steady state: For accurate flux analysis, the system should ideally be in both a metabolic and isotopic steady state, where metabolite concentrations and their labeling patterns are constant over time. nih.govnih.gov
Table 1: Example of Mass Isotopomer Distribution Data for Glutamate (B1630785) This table illustrates a hypothetical MID for glutamate after administration of L-Glutamine (3,4-¹³C₂), both before and after correction for natural isotopic abundance. The corrected data more accurately reflects the contribution of the tracer to the glutamate pool.
| Mass Isotopomer | Observed Relative Abundance (%) | Corrected Relative Abundance (%) |
| M+0 | 25 | 15 |
| M+1 | 30 | 20 |
| M+2 | 35 | 55 |
| M+3 | 8 | 8 |
| M+4 | 2 | 2 |
Metabolic Flux Analysis (MFA) Methodologies
Metabolic Flux Analysis (MFA) is a powerful computational technique that uses isotopic labeling data, along with a stoichiometric model of metabolism, to quantify the rates (fluxes) of intracellular reactions. nih.govcreative-proteomics.com It provides a systems-level view of cellular metabolism that is often more informative than just measuring metabolite concentrations. nih.gov
The foundation of any MFA is a detailed and accurate stoichiometric model of the metabolic network being studied. vanderbilt.edu This model consists of a list of all relevant biochemical reactions, their stoichiometry, and the cellular compartments in which they occur. The construction of these models involves:
Literature and Database Curation: Compiling a comprehensive list of reactions from biochemical literature and databases like KEGG and MetaCyc. mdpi.com
Reaction Classification: Classifying reactions as either reversible or irreversible. vanderbilt.edu
Biomass Composition: Including a "biomass equation" that represents the drain of metabolic precursors into macromolecules like proteins, lipids, and nucleic acids, which is essential for modeling growing cells. d-nb.info
The model is a critical component, as the accuracy of the estimated fluxes is highly dependent on the completeness and correctness of the defined reaction network.
MFA can be performed under two different assumptions regarding the isotopic state of the system:
Isotopic Steady-State MFA: This is the classic approach and assumes that the system has reached both a metabolic and an isotopic steady state. nih.govoup.com This means that after introducing the ¹³C tracer, enough time has passed for the labeling patterns of intracellular metabolites to become constant. d-nb.info This method is well-suited for systems that can be maintained in a stable condition for extended periods, such as cell cultures. oup.com
Isotopically Non-Steady-State MFA (INST-MFA): This more advanced approach is used when the system is at a metabolic steady state, but the isotopic labeling is still changing over time (i.e., has not reached a steady state). vanderbilt.eduvanderbilt.edu INST-MFA analyzes the dynamic changes in labeling patterns over a time course. vanderbilt.edu This method is particularly useful for:
Systems that are difficult to maintain at an isotopic steady state. vanderbilt.edu
Estimating fluxes in autotrophic or methylotrophic systems where steady-state labeling would be uniform. vanderbilt.edu
Improving the precision of flux estimates, especially for exchange fluxes. vanderbilt.edu
The choice between these two approaches depends on the experimental system and the specific research question. Verifying the attainment of an isotopic steady state is a critical experimental step. d-nb.info
The core of MFA involves using computational algorithms to find the set of fluxes that best explains the experimentally measured labeling data. nih.gov This is typically framed as an optimization problem where the algorithm iteratively adjusts the fluxes in the metabolic model to minimize the difference between the simulated and measured MIDs. vanderbilt.eduhelsinki.fi
Several computational frameworks and algorithms are used for flux estimation:
Optimization-based approaches: These methods, often employing algorithms like Levenberg-Marquardt, iteratively search for the best-fit flux distribution. vanderbilt.edu However, they can be computationally intensive and may find local rather than global optima. helsinki.finih.gov
Direct approaches: These methods aim to derive linear constraints on fluxes from the labeling data, avoiding complex non-linear optimization. helsinki.fi
Machine Learning-based Frameworks: Newer approaches utilize machine learning to predict flux ratios from labeling patterns, which can significantly reduce computation time and improve the stability of the solutions. nih.govacs.org These methods can be trained on large datasets of simulated flux distributions and their corresponding labeling patterns. acs.org
Software packages like INCA and 13CFLUX2 are widely used tools that implement these algorithms, allowing researchers to perform complex MFA calculations. researchgate.net The validation of these algorithms often involves using simulated data with known flux distributions to test their accuracy and robustness. acs.org
Table 2: Comparison of MFA Approaches This table provides a summary of the key characteristics of steady-state and non-steady-state MFA.
| Feature | Isotopic Steady-State MFA | Isotopically Non-Steady-State (INST) MFA |
| Isotopic State | Assumes constant labeling over time. nih.gov | Analyzes dynamic changes in labeling. vanderbilt.edu |
| Experimental Setup | Requires longer incubation with the tracer to reach steady state. oup.com | Involves sampling at multiple time points during the transient phase. vanderbilt.edu |
| Applicability | Well-suited for stable cell cultures. oup.com | Useful for complex systems, autotrophs, and improving flux precision. vanderbilt.edu |
| Computational Complexity | Generally less complex than INST-MFA. | More computationally demanding due to time-course data. researchgate.net |
Isotopomer Spectral Analysis (ISA) for Complex Isotopic Systems
Isotopomer Spectral Analysis (ISA) is a mathematical modeling technique used to quantify the synthesis of biological polymers and their precursor pool enrichments from stable isotope tracing experiments. nih.govnih.gov In the context of L-GLUTAMINE (3,4-¹³C₂) tracing, ISA can be employed to analyze the labeling patterns of metabolites that are synthesized from glutamine-derived carbons, such as other amino acids or lipids.
The core principle of ISA involves analyzing the complete mass isotopomer distribution (MID) of a product molecule. This distribution reflects the statistical incorporation of labeled atoms from a precursor pool. By fitting a mathematical model to the experimentally measured MID, ISA can estimate two key parameters:
D (precursor enrichment): This represents the fractional contribution of the ¹³C-labeled tracer to the immediate precursor pool for the biosynthetic pathway of interest. For instance, when studying fatty acid synthesis, D would quantify the contribution of L-GLUTAMINE (3,4-¹³C₂) to the acetyl-CoA pool. nih.gov
g(t) (fractional synthesis): This parameter indicates the fraction of the product pool that has been newly synthesized during the course of the isotope labeling experiment. nih.gov
The use of L-GLUTAMINE (3,4-¹³C₂) introduces specific complexities into ISA. As this tracer enters central carbon metabolism, its ¹³C atoms can be distributed across various intermediates of the Tricarboxylic Acid (TCA) cycle. For example, the metabolism of [3,4-¹³C₂]glutamine can lead to the formation of multiply labeled isotopomers of glutamate, aspartate, and other downstream metabolites. pnas.orgpnas.org Analyzing the full isotopomer patterns of these products provides a richer dataset for ISA, allowing for a more detailed and accurate estimation of metabolic fluxes compared to using uniformly labeled tracers alone. Computational evaluations have shown that glutamine tracers with two or more labeled carbons, such as nih.govnih.govGln, are particularly effective for estimating TCA cycle and anaplerotic fluxes. nih.gov
Multi-Compartment Metabolic Models
In complex tissues like the brain, metabolism is compartmentalized between different cell types, most notably between neurons and astrocytes. nih.govfrontiersin.org To accurately model the metabolic fate of L-GLUTAMINE (3,4-¹³C₂), it is essential to employ multi-compartment metabolic models. These models mathematically represent the distinct metabolic networks of each cell type and the metabolic exchange that occurs between them.
Computational Approaches for Differentiation of Astroglial and Neuronal Metabolism
The metabolic interplay between astrocytes and neurons, particularly the glutamate-glutamine cycle, is crucial for normal brain function. frontiersin.orgfrontiersin.org L-GLUTAMINE (3,4-¹³C₂) tracing, when combined with multi-compartment models, offers a powerful method to dissect the specific metabolic roles of these two cell types.
Computational models, typically consisting of a set of differential equations describing the change in isotopomer concentrations over time, are used to simulate the flow of ¹³C from the administered tracer through the metabolic networks of both astrocytes and neurons. pnas.orgpnas.org A key feature that allows for the differentiation of these compartments is the presence of cell-type-specific enzymes. For instance, pyruvate (B1213749) carboxylase (PC), an enzyme that plays a significant role in anaplerosis (the replenishment of TCA cycle intermediates), is exclusively found in astrocytes. frontiersin.orgd-nb.info
When L-GLUTAMINE (3,4-¹³C₂) is metabolized, it enters the TCA cycle. The resulting labeling patterns in metabolites like glutamate and aspartate will differ depending on whether they were produced in an astrocyte (with PC activity) or a neuron (without PC activity). By analyzing the specific isotopomers formed, such as [1,2-¹³C₂]-glutamate versus [3,4-¹³C₂]-glutamate, researchers can infer the relative activity of neuronal and astrocytic pathways. universiteitleiden.nl Advanced mass spectrometry techniques have been developed to distinguish between all 32 possible glutamate isotopomers, providing a high level of detail for these models. nih.gov
Quantitative Estimation of Neurotransmitter Cycling Rates
A primary application of L-GLUTAMINE (3,4-¹³C₂) tracing in neuroscience is the quantification of the glutamate-glutamine neurotransmitter cycle. This cycle involves the release of the neurotransmitter glutamate from neurons, its uptake by surrounding astrocytes, its conversion to glutamine by the astrocyte-specific enzyme glutamine synthetase, and the subsequent transfer of glutamine back to neurons to replenish the neurotransmitter pool. nih.govfrontiersin.org
By tracing the flow of the ¹³C label from L-GLUTAMINE (3,4-¹³C₂) into the glutamate pool within neurons, multi-compartment models can provide a quantitative estimate of the rate of this cycle (often denoted as V_cyc or V_NT). These models fit the time-course data of ¹³C enrichment in glutamate and glutamine to estimate the flux through the glutamate-glutamine cycle. pnas.orgnih.gov
The table below presents a representative set of metabolic fluxes in the rat cerebral cortex, derived from studies using ¹³C-labeled substrates and multi-compartment metabolic modeling. While not directly from an L-GLUTAMINE (3,4-¹³C₂) experiment, it illustrates the type of quantitative data that can be obtained and the relative magnitudes of key metabolic pathways, including neurotransmitter cycling.
| Metabolic Flux | Description | Representative Flux Rate (μmol/g/min) | Cellular Compartment(s) |
|---|---|---|---|
| VTCA(glu) | TCA Cycle Rate in Glutamatergic Neurons | 0.7 - 0.9 | Neurons |
| VTCA(GABA) | TCA Cycle Rate in GABAergic Neurons | 0.2 - 0.3 | Neurons |
| VTCA(astro) | TCA Cycle Rate in Astrocytes | 0.2 - 0.4 | Astrocytes |
| VNT(glu) | Glutamate-Glutamine Cycling Rate | 0.3 - 0.5 | Neurons and Astrocytes |
| VNT(GABA) | GABA-Glutamine Cycling Rate | 0.1 - 0.2 | Neurons and Astrocytes |
| VPC | Pyruvate Carboxylase Rate | 0.1 - 0.2 | Astrocytes |
This table presents representative data compiled from multiple studies employing ¹³C-labeled substrates (such as glucose and acetate) and multi-compartment metabolic models to reflect typical flux rates in the rat cerebral cortex. nih.govresearchgate.net
The quantitative data derived from these advanced modeling approaches provide invaluable insights into brain energy metabolism and the dynamic interactions between different cell populations, which are critical for understanding both normal brain function and the metabolic perturbations that occur in neurological diseases.
Comparative Studies and Strategic Tracer Selection with L Glutamine 3,4 13c2
Comparison with Other L-Glutamine Isotopomers (e.g., U-13C5, 1-13C, 5-13C, 1,2-13C2)
The choice among different L-glutamine isotopomers is dictated by the specific metabolic questions being addressed. Each isotopomer provides a distinct window into the fate of glutamine carbons as they traverse various metabolic pathways.
Relative Specificity for Distinct Metabolic Branches (e.g., oxidative glutaminolysis vs. reductive carboxylation)
L-GLUTAMINE (3,4-13C2) is particularly valuable for distinguishing between the two major fates of glutamine-derived α-ketoglutarate in the tricarboxylic acid (TCA) cycle: oxidative glutaminolysis and reductive carboxylation.
Oxidative glutaminolysis involves the conversion of α-ketoglutarate to succinyl-CoA, proceeding forward through the TCA cycle. When using L-GLUTAMINE (3,4-13C2), the resulting succinate (B1194679) will be labeled on carbons 2 and 3 (M+2).
Reductive carboxylation is a reversal of the TCA cycle, where α-ketoglutarate is converted to isocitrate and then citrate (B86180). This pathway is often upregulated in cancer cells and under hypoxic conditions. researchgate.net Tracing with L-GLUTAMINE (3,4-13C2) will lead to citrate labeled on carbons 3 and 4 (M+2).
In contrast, uniformly labeled L-GLUTAMINE (U-13C5) , where all five carbon atoms are 13C, is a general-purpose tracer for glutamine metabolism. mdpi.com It allows for the tracking of glutamine's contribution to various downstream metabolites but can sometimes complicate the precise determination of flux through specific pathways like reductive carboxylation versus multiple turns of the TCA cycle. For instance, in reductive carboxylation, [U-13C5]glutamine generates M+5 citrate, while oxidative metabolism produces M+4 citrate. mdpi.com
Other specifically labeled isotopomers offer further targeted insights:
L-GLUTAMINE (1-13C) and L-GLUTAMINE (5-13C) are useful for probing the initial steps of glutamine metabolism and the activity of glutaminase (B10826351), which removes the amide nitrogen to produce glutamate (B1630785). The 1-13C label is lost as CO2 during the conversion of α-ketoglutarate to succinyl-CoA in the oxidative TCA cycle, providing a measure of this specific enzymatic step. Conversely, the 5-13C label is retained through the initial turn of the oxidative TCA cycle.
L-GLUTAMINE (1,2-13C2) provides another tool to dissect TCA cycle dynamics, with the position of the labels offering specific readouts on the activity of different segments of the cycle.
Table 1: Comparison of L-Glutamine Isotopomers in Tracing Metabolic Pathways
| Isotopomer | Key Advantage | Application in Oxidative Glutaminolysis | Application in Reductive Carboxylation |
|---|---|---|---|
| L-GLUTAMINE (3,4-13C2) | High specificity for distinguishing oxidative vs. reductive pathways. | Produces M+2 succinate. | Produces M+2 citrate. |
| L-GLUTAMINE (U-13C5) | General tracer for overall glutamine contribution to metabolism. mdpi.com | Produces M+4 citrate after one turn. mdpi.com | Produces M+5 citrate. mdpi.com |
| L-GLUTAMINE (1-13C) | Measures the rate of decarboxylation in the TCA cycle. | 13C label is lost as CO2. | Label is retained in citrate. |
| L-GLUTAMINE (5-13C) | Traces the carbon backbone through the first turn of the TCA cycle. | Label is retained in M+1 succinate. | Label is retained in M+1 citrate. |
| L-GLUTAMINE (1,2-13C2) | Provides detailed insights into TCA cycle dynamics and enzyme activities. | Generates specific labeling patterns in TCA cycle intermediates. | Generates specific labeling patterns in citrate. |
Considerations for Multi-Isotope Labeling Strategies (e.g., synergistic 15N, 2H enrichment)
To gain a more holistic view of metabolic networks, L-GLUTAMINE (3,4-13C2) can be used in conjunction with other stable isotopes like nitrogen-15 (B135050) (15N) and deuterium (B1214612) (2H). This multi-isotope approach allows for the simultaneous tracking of both the carbon and nitrogen backbones of molecules, as well as the flow of reducing equivalents.
15N Enrichment: Co-labeling with 15N, for instance in the form of L-GLUTAMINE (15N2) , enables the tracing of glutamine's nitrogen atoms. This is crucial for studying processes like amino acid transamination, nucleotide synthesis, and ammonia (B1221849) detoxification. researchgate.net For example, by using [U-13C5, 15N2]glutamine, researchers can track both the carbon and nitrogen from glutamine into other amino acids like aspartate and alanine. researchgate.netresearchgate.net
2H Enrichment: The use of deuterium-labeled glutamine, such as L-GLUTAMINE (2,3,3,4,4-D5) , can provide insights into the activity of dehydrogenases and the flow of reducing equivalents (NADH and FADH2). isotope.com This can be particularly useful for studying redox balance and its impact on metabolic pathways.
Combining these isotopes allows for a multi-dimensional analysis of metabolism, providing a more complete picture than can be obtained with a single isotope tracer alone. ckisotopes.com
Concurrent Tracing with Other Labeled Substrates (e.g., 13C-Glucose, 13C-Acetate)
To understand the interplay between different metabolic fuels, L-GLUTAMINE (3,4-13C2) is often used concurrently with other 13C-labeled substrates. This approach is essential for elucidating how cells coordinate the metabolism of various nutrients to meet their bioenergetic and biosynthetic needs.
Comprehensive Analysis of the Interplay between Glucose and Glutamine Metabolism
Glucose and glutamine are the two primary carbon sources for many proliferating cells, including cancer cells and activated immune cells. researchgate.netnih.gov Dual tracing with 13C-Glucose and L-GLUTAMINE (3,4-13C2) can reveal the relative contributions of each substrate to the TCA cycle and other metabolic pathways.
For example, in many cancer cells, glucose is primarily metabolized through glycolysis to lactate (B86563) (the Warburg effect), while glutamine serves as the main anaplerotic source to replenish the TCA cycle. mdpi.com By using [U-13C6]glucose and a glutamine tracer, one can quantify the flux of glucose-derived pyruvate (B1213749) into the TCA cycle versus the flux of glutamine-derived α-ketoglutarate. researchgate.netnih.gov Studies have shown that in some contexts, glutamine contributes more carbon to the TCA cycle than glucose. nih.gov This type of analysis is critical for understanding the metabolic reprogramming that occurs in disease states and for identifying potential therapeutic targets.
Enhanced Probing of Compartmental Metabolism (e.g., neuronal vs. glial differentiation)
In complex tissues like the brain, different cell types can have distinct metabolic roles. Concurrent tracing with multiple substrates can help to dissect this compartmentalized metabolism. For instance, in the brain, it is generally held that neurons preferentially metabolize glucose, while glial cells (astrocytes) can utilize other substrates like acetate (B1210297). ahajournals.org
By using [1,2-13C2]acetate (a glial-specific tracer) along with a glutamine tracer, researchers can probe the metabolic interactions between these two cell types. ahajournals.orgahajournals.org Astrocytes take up acetate and convert it to glutamine, which is then shuttled to neurons. Neurons can then convert this glutamine back to glutamate for use as a neurotransmitter or for energy production. nih.govfrontiersin.org Using L-GLUTAMINE (3,4-13C2) in such a system would allow for precise tracking of the fate of glutamine carbon within the neuronal compartment after its synthesis in glia. This approach has been instrumental in elucidating the dynamics of the glutamate-glutamine cycle, a fundamental process in neurotransmission. ahajournals.orgnih.gov
Future Directions and Emerging Trends in L Glutamine 3,4 13c2 Research
Development of Novel Isotopic Labeling Strategies and Probes
The future of metabolic research using tracers like L-Glutamine (3,4-13C2) is intrinsically linked to the development of more creative and informative isotopic labeling strategies. The field is moving beyond uniform or single-position labeling to more complex and targeted approaches that can answer highly specific biological questions.
One major trend is the design of novel isotopomers to probe specific metabolic transitions. While L-Glutamine (3,4-13C2) is effective for tracking the carbon backbone through the Krebs cycle, researchers are exploring other labeling patterns to minimize analytical complexity and gain new structural and dynamic information. eurisotop.com This includes alternate 13C-12C labeling schemes which can simplify spectra in nuclear magnetic resonance (NMR) studies by eliminating most one-bond carbon-carbon couplings. eurisotop.comchemie-brunschwig.ch Another sophisticated method is the Stereo-Array Isotope Labeling (SAIL) approach, which strategically introduces isotopes to minimize dipolar broadening in NMR spectroscopy while preserving key protons for distance measurements. eurisotop.comchemie-brunschwig.ch
Furthermore, the development of hyperpolarization techniques represents a quantum leap for in vivo metabolic imaging. otsuka.co.jp This technology can increase the sensitivity of detection by orders of magnitude, allowing for real-time visualization of the conversion of a labeled substrate into its metabolic products within living systems. otsuka.co.jp The application of such technology to L-Glutamine (3,4-13C2) and other glutamine isotopomers could provide unprecedented views of glutaminolysis in tumors and other tissues.
| Labeling Strategy/Probe | Principle | Research Application |
| Alternate 13C/12C Labeling | Employs precursors like [1,3-13C2] glycerol (B35011) to create alternating labeled and unlabeled carbons in a molecule. eurisotop.comchemie-brunschwig.ch | Reduces signal complexity and simplifies spectral analysis in biomolecular NMR. eurisotop.comchemie-brunschwig.ch |
| Stereo-Array Isotope Labeling (SAIL) | Introduces isotopes in a specific stereochemical array to reduce dipolar broadening. eurisotop.comchemie-brunschwig.ch | Enhances structural and dynamic studies of large proteins and complexes by NMR. eurisotop.com |
| Hyperpolarization | Dramatically increases the nuclear spin polarization of a 13C-labeled probe for a short time. otsuka.co.jp | Enables highly sensitive, real-time imaging of metabolic conversions (e.g., glutamine to glutamate) in vivo via MRS/MRI. otsuka.co.jp |
| Multi-Isotope Tracers | Combines different stable isotopes (e.g., 13C, 15N, 2H) in the same molecule, such as L-Glutamine (15N2, 13C5). buchem.com | Simultaneously tracks the fate of different atoms (carbon and nitrogen) from a single precursor molecule. |
Integration with Multi-Omics Data (e.g., transcriptomics, proteomics, lipidomics) for Systems-Level Understanding
To achieve a holistic view of cellular and organismal metabolism, data from L-Glutamine (3,4-13C2) tracer studies are increasingly being integrated with other "omics" datasets. This systems-biology approach contextualizes metabolic flux data, linking changes in pathway activity to alterations in gene expression, protein abundance, and lipid composition. When performed without isotopic tracers, metabolomics can only provide a static snapshot of metabolite concentrations. eurisotop.comchromservis.eu The use of stable isotopes, however, reveals the functional activity of pathways, which is crucial because metabolite levels can change due to either increased production or decreased consumption. eurisotop.comchromservis.eu
The integration of tracer metabolomics with proteomics is particularly powerful. "Dynamic proteomics" uses kinetic measurements from isotope labeling to reveal the functional activity of networks, providing information that static protein measurements cannot. chemie-brunschwig.ch For example, observing increased labeling of specific enzymes downstream of glutamine metabolism, concurrent with data from L-Glutamine (3,4-13C2), can confirm that a metabolic shift is driven by changes at the protein level. buchem.com
Similarly, combining glutamine tracer data with lipidomics allows researchers to quantify the contribution of glutamine's carbon backbone to the synthesis of fatty acids and other lipids. chromservis.eu By using L-Glutamine (3,4-13C2), scientists can precisely delineate the fraction of a lipid pool, such as palmitate, that is derived from glutamine versus other precursors like glucose. chromservis.eu This is critical for understanding how cancer cells, for example, rewire their metabolism to support rapid proliferation.
| Omics Field | Type of Data | Integrated Insight with L-Glutamine (3,4-13C2) |
| Transcriptomics | mRNA expression levels | Correlates changes in gene expression for metabolic enzymes with observed changes in glutamine metabolic flux. |
| Proteomics | Protein abundance and turnover | Links the abundance of metabolic enzymes to the rate of glutamine utilization and conversion. chemie-brunschwig.ch |
| Lipidomics | Lipid composition and synthesis | Quantifies the contribution of glutamine-derived carbons to de novo lipogenesis. chromservis.eu |
Advances in High-Throughput Metabolic Profiling and Automation
The demand for analyzing large sample cohorts in preclinical and clinical studies is driving the development of high-throughput methods for metabolic profiling. Recent advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) instrumentation now permit the simultaneous measurement of hundreds or even thousands of metabolites from very small biological samples. eurisotop.com This capability is essential for leveraging the full potential of tracers like L-Glutamine (3,4-13C2) in large-scale studies.
Automation is a key component of this trend. Automated sample preparation, data acquisition, and initial data processing are becoming more common, reducing variability and increasing throughput. High-throughput LC/MS/MS-based cellular assays are being developed to rapidly screen the metabolic effects of potential therapeutic compounds. buchem.com Furthermore, standardized kits and workflows, such as the IROA (Isotope Resolution of 'Omics and Analysis) protocol, are emerging to streamline stable isotope-labeling experiments in cell culture, making the technology more accessible and reproducible across different laboratories. otsuka.co.jp These platforms are designed to distinguish biologically relevant metabolites from experimental noise by using isotopic labeling. otsuka.co.jp
Refinement of In Vivo Tracer Methodologies for Animal Models with High Spatial and Temporal Resolution
Applying tracer studies to whole organisms provides the most physiologically relevant data, and significant efforts are underway to refine these in vivo methodologies. The use of L-Glutamine (3,4-13C2) and other labeled tracers in animal models, particularly mice, is already providing valuable information about metabolic pathway activity in the context of diseases like cancer. buchem.comeurisotop.com
Future advancements will focus on improving both the spatial and temporal resolution of these measurements. Magnetic Resonance Spectroscopy and Imaging (MRS/MRI) techniques are at the forefront of this effort. otsuka.co.jp Methods like deuterium (B1214612) imaging and hyperpolarization-enhanced 13C imaging allow for non-invasive, real-time monitoring of tracer metabolism within specific organs or even tumors of a living animal. otsuka.co.jp This provides a dynamic map of metabolic activity that cannot be achieved with traditional endpoint analyses of tissue extracts.
These refined in vivo methods are crucial for drug development, allowing researchers to validate therapeutic targets and rapidly translate findings from preclinical animal models to human studies. eurisotop.com By observing how a drug impacts glutamine metabolism in real-time within a tumor, scientists can gain immediate insights into its efficacy and mechanism of action. eurisotop.com
Q & A
Q. Why is carbon-13 labeling at the 3,4 positions of L-glutamine critical for metabolic studies?
L-Glutamine (3,4-¹³C₂) enables precise tracking of glutamine metabolism in pathways like the tricarboxylic acid (TCA) cycle and anaplerotic reactions. The 3,4-¹³C₂ labeling allows researchers to monitor isotopic enrichment via ¹³C-NMR or mass spectrometry, distinguishing glutamine-derived carbons in downstream metabolites (e.g., α-ketoglutarate) . This specificity is vital for quantifying metabolic flux in cell cultures or animal models under varying physiological conditions.
Q. How should researchers design experiments to minimize isotopic dilution when using L-glutamine (3,4-¹³C₂)?
- Media Preparation: Use isotope-free basal media and validate the absence of unlabeled glutamine.
- Cell Culture: Pre-incubate cells in isotope-free media to deplete endogenous glutamine pools.
- Sampling: Quench metabolism rapidly (e.g., liquid nitrogen) at multiple time points to capture dynamic flux .
- Controls: Include unlabeled glutamine controls to assess background noise in NMR or LC-MS data .
Q. What analytical techniques are optimal for detecting 3,4-¹³C₂-labeled metabolites?
- ¹³C-NMR Spectroscopy: Provides positional isotopic information but requires high sample concentrations (>1 mM) and long acquisition times. Hyperpolarization techniques (e.g., DNP) can enhance sensitivity by >10,000-fold .
- LC-MS/MS: Offers higher sensitivity for low-abundance metabolites. Use multiple reaction monitoring (MRM) for specific fragment ions (e.g., m/z transitions for ¹³C₂-labeled α-ketoglutarate) .
- Isotope Ratio Mass Spectrometry (IRMS): Quantifies ¹³C enrichment with <0.1% error but requires derivatization .
Advanced Research Questions
Q. How can dynamic nuclear polarization (DNP) enhance the utility of L-glutamine (3,4-¹³C₂) in real-time metabolic imaging?
DNP hyperpolarizes ¹³C nuclei, increasing NMR signal-to-noise ratios by >10,000×. For L-glutamine (3,4-¹³C₂), this enables real-time tracking of glutaminolysis in tumors via hyperpolarized ¹³C-MRSI. Key steps:
- Polarize the compound at 1.2 K and 3.35 T .
- Rapidly dissolve in biocompatible buffer (pH 7.4) and inject into model systems.
- Acquire spectra within 1–2 minutes post-injection to capture metabolic conversion (e.g., to ¹³C₂-malate or citrate) .
Q. What strategies resolve spectral overlap in ¹³C-NMR when studying L-glutamine (3,4-¹³C₂) in complex biological matrices?
- Spectral Editing: Use J-resolved or 2D NMR (e.g., HSQC) to separate overlapping peaks from lipids or other ¹³C-labeled metabolites .
- Isotopic Dilution: Introduce ¹²C-glutamine to suppress background signals.
- Computational Modeling: Apply Bayesian algorithms or Lorentzian deconvolution to isolate target resonances .
Q. How do researchers validate conflicting data on glutamine’s role in cancer metabolism using 3,4-¹³C₂ labeling?
- Cross-Validation: Compare flux results from ¹³C-NMR, LC-MS, and Seahorse assays. Discrepancies may arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pools) .
- Genetic Knockdowns: Silence glutaminase (GLS1) or transporters (ASCT2) to confirm pathway specificity.
- In Vivo/In Vitro Correlation: Replicate findings in xenograft models using hyperpolarized ¹³C-glutamine to assess in vivo relevance .
Q. What are the pitfalls in synthesizing high-purity L-glutamine (3,4-¹³C₂), and how are they mitigated?
- Isotopic Scrambling: Avoid acidic/basic conditions during synthesis to prevent ¹³C migration. Use enzymatic catalysis (e.g., glutamine synthetase) for positionally stable labeling .
- Purity Validation: Characterize via ¹H/¹³C-NMR (≥98% isotopic purity) and HPLC-ELSD (≥95% chemical purity) .
- Storage: Lyophilize and store at -80°C under argon to prevent racemization .
Data Analysis and Interpretation
Q. How should researchers statistically model metabolic flux data from L-glutamine (3,4-¹³C₂) tracing?
- Compartmental Models: Use software like INCA or OpenFLUX to simulate TCA cycle flux, incorporating isotopic steady-state assumptions .
- Error Propagation: Account for measurement uncertainty in NMR integrals (±5%) and MS ion counts (±2%) using Monte Carlo simulations .
- Normalization: Express fluxes relative to cell number (pmol/cell) or protein content to minimize batch effects .
Q. What criteria establish causality when 3,4-¹³C₂-glutamine tracing identifies a novel metabolic pathway?
- Isotopic Proof: Confirm the presence of ¹³C₂ in pathway intermediates (e.g., citrate via ACLY activity).
- Pharmacological Inhibition: Block candidate enzymes (e.g., glutamine dehydrogenase) and observe flux attenuation.
- Genetic Evidence: Use CRISPR/Cas9 to delete pathway genes and validate loss-of-function phenotypes .
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